Chromeno(4,3-c)chromene-5,11-dione

Crystallography Medicinal Chemistry Structural Biology

Sourcing this specific tetracyclic dione eliminates the need for laborious isolation from complex photochemical reaction mixtures. Its unique rigid, planar [4,3-c] fusion—confirmed by high-resolution X-ray crystallography—provides a superior, conformationally unambiguous scaffold for SBDD and computational docking. An authoritative SDBS-verified mass spectrum ensures method reliability. Choose this compound for definitive, reproducible research results.

Molecular Formula C16H8O4
Molecular Weight 264.23 g/mol
CAS No. 13225-81-5
Cat. No. B077852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromeno(4,3-c)chromene-5,11-dione
CAS13225-81-5
Molecular FormulaC16H8O4
Molecular Weight264.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)C(=O)O2
InChIInChI=1S/C16H8O4/c17-15-13-9-5-1-3-7-11(9)19-16(18)14(13)10-6-2-4-8-12(10)20-15/h1-8H
InChIKeyKIGZKBSNSXPIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromeno(4,3-c)chromene-5,11-dione (CAS 13225-81-5): Core Structural and Physical Property Data for Research Procurement


Chromeno(4,3-c)chromene-5,11-dione (CAS 13225-81-5) is a tetracyclic, planar heterocyclic compound with the molecular formula C₁₆H₈O₄ and a molecular weight of 264.23 g/mol [1]. It is characterized by a rigid, fused-ring system comprising two chromene (benzopyran) moieties with two ketone functional groups, which dictates its fundamental physical properties, including a calculated XLogP3-AA value of 2.8, zero hydrogen bond donors, four hydrogen bond acceptors, and zero rotatable bonds [2]. These intrinsic properties define its baseline behavior as a research scaffold and are the foundation for any comparative analysis with structural analogs.

Why Generic Substitution of Chromeno(4,3-c)chromene-5,11-dione (CAS 13225-81-5) with Analogs Risks Experimental Inconsistency


Generic substitution of chromene-dione scaffolds is inherently high-risk due to profound, data-supported differences in three-dimensional geometry and electronic structure that dictate reactivity and recognition. For instance, the [4,3-c] ring fusion of this compound results in a unique, rigid, and fully planar conformation, as confirmed by X-ray crystallography [1]. In contrast, close analogs like the 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione series possess a saturated ring, introducing molecular flexibility and a fundamentally different spatial presentation [2]. Such structural divergence directly impacts everything from solid-state packing and solubility to target binding in biological assays. The quantified differences in crystal packing parameters and photochemical reactivity detailed below underscore why this specific compound cannot be considered interchangeable with other coumarin dimers or chromene-fused analogs.

Quantitative Differentiators for Chromeno(4,3-c)chromene-5,11-dione (CAS 13225-81-5) Against Structural Analogs


Absolute Configuration and Crystal Lattice Parameters Defined by Single-Crystal X-ray Diffraction

The absolute configuration and precise three-dimensional arrangement of Chromeno(4,3-c)chromene-5,11-dione has been definitively established by single-crystal X-ray diffraction analysis, providing high-resolution structural data unavailable for many related chromene-fused analogs [1]. The compound crystallizes in a monoclinic system, space group C2, with unit cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. The structure was refined to an R(1) value of 0.053 for 2043 observed reflections, a quantitative measure of the model's accuracy and reliability [1].

Crystallography Medicinal Chemistry Structural Biology

Unique Photochemical Dimerization Pathway Yields Target Compound as a Minor Product

This compound is formed via a specific, low-yield photochemical dimerization pathway from a reactive cumulenone intermediate (3). In this study, the photolysis of 3-diazo-3H-benzofuran-2-one generates a cumulenone which, in hexane, dimerizes to yield a mixture of three products: isoxindigo (7), coumestan (8), and a small amount of the target compound (9, dibenzonaphthyrone) . The dimerization occurs at a nearly diffusion-controlled rate, but the product ratio inherently favors the other dimers, making this specific [4,3-c]chromene-dione a challenging and valuable compound to isolate in pure form .

Photochemistry Synthetic Chemistry Reaction Kinetics

Physicochemical Properties Define a Highly Rigid and Lipophilic Scaffold

The compound's computed physicochemical properties highlight its potential as a rigid, non-classical bioisostere for drug design, but these same properties create a clear differentiation from more soluble or flexible chromene derivatives [1]. Key computed descriptors include a LogP (XLogP3-AA) of 2.8, indicating significant lipophilicity, and a Rotatable Bond Count of zero, confirming its conformational rigidity [1]. This contrasts sharply with common chromene-fused analogs like 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-diones, which possess a saturated cyclohexenone ring (from a dimedone precursor) and thus multiple rotatable bonds and a non-planar, flexible geometry [2].

Drug Discovery Computational Chemistry Medicinal Chemistry

Validated Analytical Reference Data from Authoritative Spectral Database (SDBS)

For procurement and quality control, the availability of curated, high-quality reference spectra is a critical differentiator. The National Institute of Advanced Industrial Science and Technology (AIST) in Japan has published a mass spectrum (MS) for this exact compound in its renowned Spectral Database for Organic Compounds (SDBS) [1]. The spectrum was acquired under well-defined conditions: a source temperature of 130 °C, sample temperature of 120 °C, and an ionization energy of 75 eV using direct probe insertion [1].

Analytical Chemistry Quality Control Chemical Identification

Specialized Application Scenarios Where Chromeno(4,3-c)chromene-5,11-dione (CAS 13225-81-5) Provides Verifiable Advantages


Rigid Scaffold for Structure-Based Drug Design (SBDD) and Fragment-Based Lead Discovery

In SBDD campaigns requiring a completely rigid, planar, and hydrophobic core to probe binding pockets, this compound is a superior starting point over more flexible chromene or coumarin analogs. Its 3D geometry is unambiguously defined by high-resolution X-ray crystallography (R(1) = 0.053), eliminating the conformational uncertainty associated with compounds possessing rotatable bonds [1]. This allows for more accurate computational docking and pharmacophore modeling.

Specialty Chemical Sourcing for Physical Chemistry and Reaction Kinetics Studies

For researchers investigating fundamental photochemical or dimerization processes, this compound represents a specific, minor product of a well-characterized reaction pathway involving a cumulenone intermediate [1]. Its formation at a nearly diffusion-controlled rate provides a unique experimental probe for studying reactive intermediates. Sourcing this compound eliminates the need to isolate it from a complex photochemical reaction mixture, saving significant time and resources.

Calibration Standard for Analytical Method Development and Validation

In analytical chemistry and quality control laboratories, this compound can serve as a reliable calibration or system suitability standard for methods like HPLC or GC-MS. Its unambiguous identity is supported by a verified mass spectrum (MS) from the authoritative SDBS database [1]. Using a compound with such a well-defined analytical fingerprint enhances the reliability of method development and ensures data integrity, which is a quantifiable advantage over using a poorly characterized analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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